

Application Notes and Protocols for Teriflunomide in In Vivo Studies

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Compound of Interest		
Compound Name:	Terfluranol	
Cat. No.:	B1228471	Get Quote

Introduction

Teriflunomide is an immunomodulatory agent with anti-inflammatory properties, approved for the treatment of relapsing forms of multiple sclerosis. It is the active metabolite of leflunomide. [1][2] In preclinical in vivo research, Teriflunomide is widely used in models of autoimmune diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.[3][4] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Teriflunomide in in vivo studies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Teriflunomide's primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes. By blocking DHODH, Teriflunomide exerts a cytostatic effect on these cells, limiting their expansion and subsequent involvement in inflammatory processes. Additionally, Teriflunomide has been reported to inhibit tyrosine kinase enzymes and the transcription factor NF-κB, although these effects may occur at higher concentrations.

Quantitative Data Summary



The following tables summarize the recommended dosages and pharmacokinetic parameters of Teriflunomide for in vivo studies in common laboratory animal models.

Table 1: Teriflunomide Dosage and Administration in Preclinical Models

Species	Model	Dosage Range	Route of Administrat ion	Frequency	Reference
Rat (Dark Agouti)	EAE	10 mg/kg	Oral (gavage)	Daily	
Mouse (SJL/J)	EAE	20 - 30 mg/kg	Oral (gavage)	Daily	
Mouse (C57BL/6)	EAE	30 mg/kg	Oral (gavage)	Daily	_

Table 2: Pharmacokinetic Parameters of Teriflunomide in Laboratory Animals

Species	Bioavaila bility (Oral)	Tmax (Oral)	Volume of Distributi on (IV)	Protein Binding	Eliminati on Half- life	Referenc e
Mouse	~100%	~1 hr	0.073 - 0.163 L/kg	>96%	~1 month (steady- state)	
Rat	~100%	~6 hrs	0.073 - 0.163 L/kg	>99%	~3 months (steady- state)	
Rabbit	~66%	4 - 8 hrs	0.073 - 0.163 L/kg	>96%	N/A	-
Dog	~100%	1 - 4 hrs	0.073 - 0.163 L/kg	>99%	~1 month (steady- state)	_



Experimental Protocols

Protocol 1: Prophylactic Treatment with Teriflunomide in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the prophylactic administration of Teriflunomide to assess its efficacy in preventing or delaying the onset and severity of EAE in mice.

Materials:

- Teriflunomide
- Vehicle (e.g., Carboxymethylcellulose solution)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- · Sterile saline
- 8-10 week old female C57BL/6 mice
- Standard animal housing and husbandry equipment
- · Oral gavage needles
- Syringes and needles for injections

Procedure:

- Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the start
 of the experiment.
- EAE Induction (Day 0):
 - Emulsify MOG 35-55 peptide in CFA to a final concentration of 2 mg/mL.

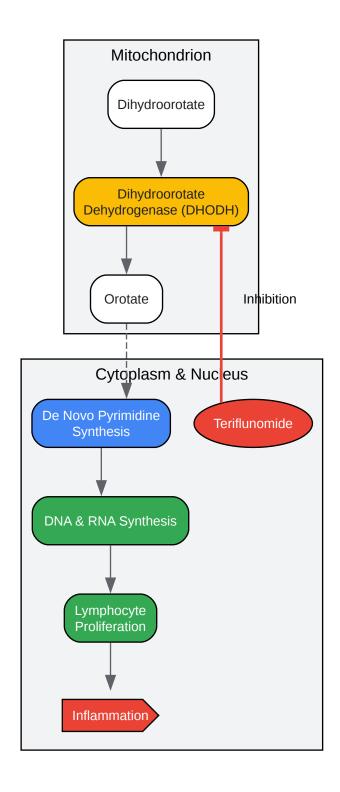


- Anesthetize mice and administer a 100 μL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.
- Administer 200 ng of PTX in 100 μL of sterile saline intraperitoneally (i.p.).
- On day 2 post-immunization, administer a second dose of 200 ng of PTX i.p.
- Teriflunomide Preparation and Administration:
 - Prepare a suspension of Teriflunomide in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 g mouse).
 - Beginning on day 1 post-immunization, administer Teriflunomide or vehicle control daily via oral gavage.
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE, starting from day 7 post-immunization.
 - Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
- Data Collection and Analysis:
 - Record daily clinical scores and body weights for each mouse.
 - At the end of the study (e.g., day 21-28), euthanize the animals and collect tissues (spinal cord, brain) for histological analysis (e.g., H&E, Luxol Fast Blue staining) to assess inflammation and demyelination.
 - Analyze the data to determine the effect of Teriflunomide on disease onset, incidence, and severity.

Visualizations

Signaling Pathway of Teriflunomide



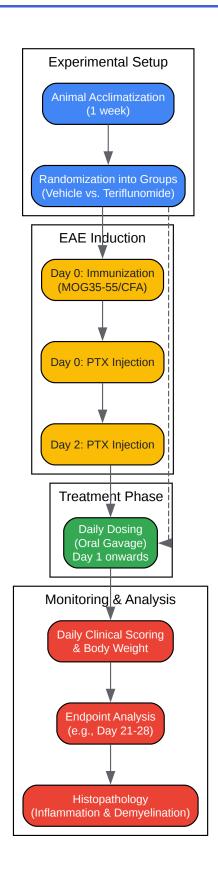


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Caption: Mechanism of action of Teriflunomide.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for a prophylactic EAE study.



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